molecular formula C23H22FN3O3 B4743778 2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide

2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B4743778
M. Wt: 407.4 g/mol
InChI Key: GGALXFHDQMEOLG-UHFFFAOYSA-N
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Description

2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a butanoyl group, and a pyridinylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)butanoylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-2-20(30-21-12-6-4-10-18(21)24)23(29)27-19-11-5-3-9-17(19)22(28)26-15-16-8-7-13-25-14-16/h3-14,20H,2,15H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGALXFHDQMEOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, including the formation of the fluorophenoxy and butanoyl groups, followed by their coupling with the pyridinylmethylbenzamide core. Common synthetic routes may include:

    Formation of Fluorophenoxy Group: This step involves the reaction of fluorobenzene with an appropriate reagent to introduce the phenoxy group.

    Coupling with Pyridinylmethylbenzamide: The final step involves coupling the fluorophenoxybutanoyl intermediate with pyridinylmethylbenzamide using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(pyridin-3-ylmethyl)propan-2-amine

Uniqueness

2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy group enhances its stability and reactivity, while the pyridinylmethyl group contributes to its potential interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 2
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2-{[2-(2-fluorophenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide

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